5-Aminopyrazol-1-carboxamidine: A Critical Precursor for Fused Aza-Heterocycles
5-Aminopyrazol-1-carboxamidine: A Critical Precursor for Fused Aza-Heterocycles
The following technical guide details the chemical properties, synthesis, and applications of 5-Aminopyrazol-1-carboxamidine , a critical intermediate in the synthesis of fused nitrogen heterocycles.
Executive Summary
5-Aminopyrazol-1-carboxamidine (also known as 1-guanyl-5-aminopyrazole) is a specialized nitrogen-rich heterocyclic building block. It serves as a "privileged scaffold precursor" in medicinal chemistry, primarily used to synthesize pyrazolo[1,5-a][1,3,5]triazines —bioisosteres of purines (adenine and guanine). Due to the high reactivity of the guanidine-like moiety at the N1 position, this compound is often generated in situ or isolated as a stable salt (e.g., nitrate or hydrochloride) to prevent premature cyclization or decomposition. Its derivatives are heavily investigated as kinase inhibitors (CDK, Hsp90) and adenosine receptor antagonists.
Chemical Identity & Structural Dynamics
This molecule combines a pyrazole core with two distinct nitrogen functionalities: an exocyclic primary amine at C5 and a carboxamidine (guanyl) group at N1. This unique arrangement creates a "push-pull" electronic system that makes the molecule highly reactive toward electrophiles.
| Property | Detail |
| Chemical Name | 5-Amino-1H-pyrazole-1-carboxamidine |
| Synonyms | 1-Guanyl-5-aminopyrazole; 1-Carbamimidoyl-5-aminopyrazole |
| Molecular Formula | C₄H₇N₅ |
| Molecular Weight | 125.13 g/mol (free base) |
| Core Scaffold | 1,5-disubstituted pyrazole |
| Key Moiety | N1-Carboxamidine (Guanidine-like) |
| Stability | Low as free base; typically isolated as Nitrate or HCl salt. |
| Solubility | Soluble in polar protic solvents (Water, MeOH, DMSO). |
Tautomerism and Resonance
The reactivity of 5-aminopyrazol-1-carboxamidine is governed by the resonance between the amidine nitrogen and the pyrazole ring. The N1-carboxamidine group acts as an electron-withdrawing group via the amide-like resonance, while the C5-amino group is electron-donating.
Figure 1: Resonance contributions influencing the nucleophilicity of the terminal nitrogens.
Synthetic Routes[1][2][3][4][5][6][7]
The synthesis of 5-aminopyrazol-1-carboxamidine typically involves the guanylation of a 5-aminopyrazole precursor. Because the free base is unstable, it is often trapped as a salt.
Protocol A: Guanylation with Cyanamide (Standard)
This method uses cyanamide under acidic conditions to install the amidine moiety at N1.
-
Reagents: 5-Aminopyrazole, Cyanamide (
), conc. HCl or (to form nitrate salt). -
Solvent: Ethanol or Aqueous Dioxane.
-
Conditions: Reflux for 2–6 hours.
-
Mechanism: Nucleophilic attack of the pyrazole N1 (most nucleophilic site) onto the cyano group of cyanamide.
Protocol B: S-Methylisothiourea Route
Alternatively, S-methylisothiourea sulfate can be used as a guanylating agent, releasing methanethiol as a byproduct.
-
Step 1: Dissolve 5-aminopyrazole in water/ethanol.
-
Step 2: Add S-methylisothiourea sulfate (0.5 equiv) and a weak base (
). -
Step 3: Heat to 80°C until evolution of
ceases. -
Yield: The product precipitates as the sulfate salt upon cooling.
Reactivity Profile: The Cyclization Cascade
The most critical property of 5-aminopyrazol-1-carboxamidine is its ability to undergo [3+3] cyclocondensation with 1,3-electrophiles. This reaction constructs the pyrazolo[1,5-a][1,3,5]triazine core, a scaffold widely used in drug discovery.
Mechanism: Formation of Pyrazolo[1,5-a][1,3,5]triazines
The reaction proceeds via a sequential nucleophilic attack.[1] The terminal amidine nitrogen attacks a carbonyl carbon, followed by cyclization of the C5-amino group.
Figure 2: The [3+3] cyclization pathway to form the bicyclic triazine core.
Key Reactions Table
| Co-Reagent | Reaction Type | Product Scaffold | Application |
| Diethyl Malonate | Cyclocondensation | 2,4-Dihydroxypyrazolo[1,5-a][1,3,5]triazine | Xanthine mimics |
| Ethyl Acetoacetate | Cyclocondensation | 2-Methyl-4-hydroxypyrazolo[1,5-a][1,3,5]triazine | Adenosine antagonists |
| Acetylacetone | Cyclocondensation | 2,4-Dimethylpyrazolo[1,5-a][1,3,5]triazine | Kinase inhibitors |
| Orthoesters | Condensation | Pyrazolo[1,5-a][1,3,5]triazine (unsubstituted) | Core scaffold synthesis |
Applications in Medicinal Chemistry
Purine Bioisosteres
The pyrazolo[1,5-a][1,3,5]triazine system is a 5-aza-9-deazapurine . It mimics the hydrogen bonding capability of adenine and guanine but possesses different metabolic stability and solubility profiles.
-
Target: Adenosine Receptors (
). -
Mechanism: Competitive antagonism.
Kinase Inhibition
Derivatives synthesized from 5-aminopyrazol-1-carboxamidine have shown potent activity against:
-
Cyclin-Dependent Kinases (CDKs): Regulators of the cell cycle (Cancer therapy).
-
Hsp90: Heat shock protein inhibitors.
-
Casein Kinase 2 (CK2): Pro-survival kinase in tumors.
Antiviral Agents
Similar to the synthesis of Zanamivir (which uses a pyrazole-1-carboxamidine reagent), 5-amino derivatives are explored for inhibiting viral neuraminidase and polymerases due to their guanidine-like ability to interact with anionic pockets in viral enzymes.
Experimental Protocol: Synthesis of Pyrazolo[1,5-a][1,3,5]triazine-4-one
Objective: Synthesize a xanthine mimic from 5-aminopyrazol-1-carboxamidine nitrate.
-
Preparation:
-
Charge a round-bottom flask with 5-aminopyrazol-1-carboxamidine nitrate (10 mmol).
-
Add Diethyl Malonate (12 mmol) and Sodium Ethoxide (25 mmol, 2.5 equiv) in absolute ethanol (50 mL).
-
-
Reaction:
-
Reflux the mixture with stirring for 6–8 hours. Monitor by TLC (eluent: 10% MeOH in DCM).
-
Observation: The reaction mixture typically turns from a suspension to a clear solution, then precipitates the sodium salt of the product.
-
-
Work-up:
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in minimal water (20 mL).
-
Acidify carefully with acetic acid to pH 5–6.
-
-
Isolation:
-
Collect the white precipitate by filtration.
-
Recrystallize from DMF/Water to obtain the pure 2-hydroxy-pyrazolo[1,5-a][1,3,5]triazin-4-one .
-
Safety & Handling (MSDS Highlights)
-
Hazards: As a guanidine derivative, the compound is basic and potentially corrosive to mucous membranes.
-
GHS Classification:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Storage: Hygroscopic. Store under inert gas (Argon/Nitrogen) at -20°C. The nitrate salt is an oxidizer; keep away from reducing agents and organics.
References
-
Review of Pyrazolo[1,5-a][1,3,5]triazines: Dolzhenko, A. V., et al. "Pyrazolo[1,5-a][1,3,5]triazines (5-Aza-9-deazapurines): Synthesis and Biological Activity." Heterocycles, 2008.[2][3] Link
-
Microwave-Assisted Synthesis: Laclef, S., et al. "Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1,3,5]triazines." Molecules, 2021. Link
-
5-Aminopyrazole Reactivity: Fustero, S., et al.[4][5] "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews, 2011. Link
-
Guanylation Reagents: "1H-Pyrazole-1-carboxamidine hydrochloride Properties." Ningbo Inno Pharmchem, 2025.[6] Link
-
Medicinal Chemistry of Aminopyrazoles: "Amino-Pyrazoles in Medicinal Chemistry: A Review." Mini-Reviews in Medicinal Chemistry, 2015. Link
Sources
- 1. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
